2-(2,3-Dimethyl-1H-indol-1-yl)acetamide
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Overview
Description
1H-Indole-1-acetamide, 2,3-dimethyl- is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetamide, 2,3-dimethyl- typically involves the condensation of indole derivatives with acetamide under specific reaction conditions. One common method involves the reaction of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction is carried out in the presence of a base, such as sodium carbonate, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1H-Indole-1-acetamide, 2,3-dimethyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-acetamide, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1H-Indole-1-acetamide, 2,3-dimethyl- has a wide range of applications in scientific research:
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetamide, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to modulation of biological processes. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
Comparison with Similar Compounds
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-3-acetic acid
Comparison: 1H-Indole-1-acetamide, 2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
61921-80-0 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2,3-dimethylindol-1-yl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-8-9(2)14(7-12(13)15)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3,(H2,13,15) |
InChI Key |
NJWZHBSNIZUSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(=O)N)C |
Origin of Product |
United States |
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